(Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro

Beschreibung

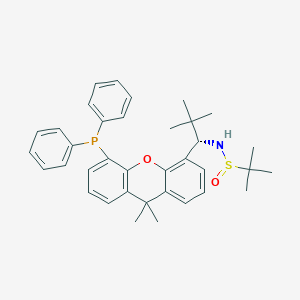

The compound "(Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro" is a chiral phosphine-containing ligand with a xanthene backbone. Similar compounds (Evidences 6, 8, 9) are classified as sulfinamide-based ligands, often used in transition-metal-catalyzed reactions due to their electron-donating and steric-tuning capabilities .

Eigenschaften

Molekularformel |

C36H42NO2PS |

|---|---|

Molekulargewicht |

583.8 g/mol |

IUPAC-Name |

N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41?/m1/s1 |

InChI-Schlüssel |

FXSQXRAOWAARAD-OMPOXAJLSA-N |

Isomerische SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C(C)(C)C)NS(=O)C(C)(C)C)C |

Kanonische SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropan-1-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Phosphinoxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Phosphin-Gruppe in ein Phosphinhydrid umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Diphenylphosphanyl-Gruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So führt beispielsweise die Oxidation der Verbindung zu Phosphinoxiden, während die Reduktion Phosphinhydride erzeugen kann.

Analyse Chemischer Reaktionen

Types of Reactions

(Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.

Substitution: The compound can participate in substitution reactions where the diphenylphosphanyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound yields phosphine oxides, while reduction can produce phosphine hydrides.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Diphenylphosphanyl-Gruppe kann mit Metallzentren koordinieren und so katalytische Prozesse ermöglichen. Die Xanthen-Einheit kann mit biologischen Molekülen interagieren und so zelluläre Signalwege und Signalmechanismen beeinflussen.

Wirkmechanismus

The mechanism of action of (Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal centers, facilitating catalytic processes. The xanthene moiety can interact with biological molecules, influencing cellular pathways and signaling mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Backbone Variations : The xanthene core (9,9-dimethyl-9H-xanthen-4-yl) is conserved across all compounds, providing rigidity and π-conjugation. Substituents like 4-methoxyphenyl (Evidences 6, 9) enhance electron-donating capacity, while adamantyl groups () introduce steric bulk for selective metal coordination .

- Stereochemical Complexity : The target compound’s (Rs)-N and (S)-configured centers contrast with the (R,R) or [S(R)] configurations in analogs, which are critical for enantioselectivity in catalytic processes .

Physicochemical and Stability Comparisons

- Molecular Weight : The target compound’s molecular weight is expected to align with analogs (~540–675 g/mol), influencing solubility and diffusion properties in reaction media.

- Stability : Sulfinamide analogs require argon storage () or dark conditions (), suggesting sensitivity to oxidation and photodegradation. The target compound’s stability remains uncharacterized but may share similar vulnerabilities due to the diphenylphosphanyl group .

Biologische Aktivität

Overview of the Compound

- Molecular Formula :

- Molecular Weight : 583.8 g/mol

- Structure : Contains a diphenylphosphanyl group and a xanthene moiety, which contribute to its unique chemical and biological properties.

The compound is primarily used as a ligand in coordination chemistry , forming complexes with transition metals. These complexes are studied for their catalytic and biological properties.

1. Fluorescent Properties

The xanthene moiety in the compound exhibits fluorescence under certain conditions, making it useful in biological imaging and diagnostics. This property is particularly relevant for:

- Cellular imaging : The compound can bind to specific cellular structures, enabling high-resolution imaging.

- Fluorescent probes : It is explored for its potential in tracking molecular interactions within cells.

2. Catalytic Applications in Biological Systems

The diphenylphosphanyl group allows the compound to form stable complexes with metals such as palladium, platinum, and rhodium. These metal complexes are investigated for:

- Enzyme mimicry : Acting as catalysts in biologically relevant reactions.

- Drug development : Facilitating reactions that produce bioactive molecules.

3. Potential Therapeutic Applications

Preliminary studies suggest that the compound may interact with specific molecular pathways, making it a candidate for drug design. Its unique structure allows:

- Targeting of enzymes or proteins involved in disease pathways.

- Exploration as an inhibitor or activator of specific cellular processes.

The biological activity of this compound is largely derived from its ability to coordinate with metal centers and interact with biomolecules:

- Metal Coordination : The diphenylphosphanyl group binds to transition metals, forming stable complexes that can catalyze biochemical reactions.

- Fluorescent Interaction : The xanthene moiety interacts with cellular components, emitting fluorescence that aids in visualization.

- Signal Modulation : The compound may influence cellular signaling pathways by binding to proteins or enzymes.

Case Study 1: Use as a Fluorescent Probe

A study demonstrated the use of the compound in imaging live cells. When introduced into a cellular environment, it localized to specific organelles, emitting fluorescence under UV light. This property was exploited to study intracellular processes such as protein trafficking.

Case Study 2: Metal Complexes in Catalysis

Research involving palladium complexes of the compound showed enhanced catalytic activity in hydrogenation reactions. These reactions are critical for synthesizing pharmaceutical intermediates.

Case Study 3: Drug Development Potential

In silico docking studies revealed that the compound could bind to active sites of certain kinases implicated in cancer progression. This suggests potential applications in developing kinase inhibitors.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 583.8 g/mol |

| Key Functional Groups | Diphenylphosphanyl, xanthene |

| Biological Applications | Fluorescent imaging, enzyme mimicry, drug design |

| Mechanism of Action | Metal coordination, fluorescence emission, protein/enzyme interaction |

| Example Metal Complexes | Palladium, platinum |

| Therapeutic Potential | Kinase inhibition, enzyme modulation |

Challenges and Future Directions

While promising, further research is needed to fully understand the biological activity of this compound:

- Toxicity Studies : Comprehensive evaluation of its safety profile is required.

- Optimization for Drug Use : Structural modifications may enhance its bioavailability and specificity.

- Application Expansion : Beyond imaging and catalysis, its role in targeted drug delivery should be explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.